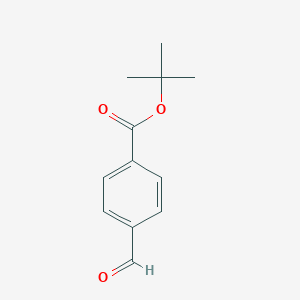

Tert-butyl 4-formylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNFNBQQWYQKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372845 | |

| Record name | tert-butyl 4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65874-27-3 | |

| Record name | tert-butyl 4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide to Tert-butyl 4-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-formylbenzoate, a key building block in organic synthesis. This document outlines its chemical properties, synthesis protocols, and applications in the development of bioactive molecules.

Chemical and Physical Properties

This compound, also known as 4-(tert-Butoxycarbonyl)benzaldehyde, is a bifunctional molecule featuring both an aldehyde and a tert-butyl ester group. This unique structure makes it a valuable intermediate in various synthetic pathways. Its CAS Registry Number is 65874-27-3 .

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 65874-27-3 |

| Molecular Formula | C₁₂H₁₄O₃[1] |

| Molecular Weight | 206.24 g/mol |

| Appearance | White to orange to green powder/crystal |

| Melting Point | 52.0 to 56.0 °C |

| Purity | >98.0% (GC) |

| Synonyms | 4-Formylbenzoic Acid tert-Butyl Ester, 4-(tert-Butoxycarbonyl)benzaldehyde |

Synthesis of this compound

There are several reported methods for the synthesis of this compound. A common approach involves the esterification of 4-formylbenzoic acid. Another documented procedure is detailed below.

Experimental Protocol: Synthesis from 4-Formylbenzoic Acid

This protocol details a laboratory-scale synthesis of this compound.

Reaction Scheme:

4-Formylbenzoic acid reacts with a tert-butylating agent in the presence of a catalyst to yield this compound.

Materials:

-

4-Formylbenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

To a 250 mL round-bottom flask, add 4-formylbenzoic acid (5.0 g, 33 mmol), di-tert-butyl dicarbonate (14.54 g, 66.6 mmol), and 4-dimethylaminopyridine (0.814 g, 6.66 mmol).

-

Add 100 mL of tetrahydrofuran to the flask.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction for completion using an appropriate method (e.g., TLC).

-

Once the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product.

-

Add 150 mL of ethyl acetate to the residue and wash with 25 mL of saturated sodium bicarbonate solution and 25 mL of water.

-

Back-extract the aqueous phase with ethyl acetate (2 x 100 mL).

-

Combine the organic phases, wash with 50 mL of saturated saline, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the final product by flash column chromatography using a gradient elution from petroleum ether to 10% ethyl acetate in petroleum ether.

Results:

This procedure yields this compound as a white solid.

Table 2: Synthesis and Characterization Data

| Parameter | Value |

| Yield | 28% (1.90 g) |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.10 (s, 1H), 8.14 (d, J = 8.3 Hz, 2H), 7.93 (d, J = 8.5 Hz, 2H), 1.61 (s, 9H) |

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[] Its bifunctional nature allows for sequential or orthogonal reactions, providing a versatile scaffold for constructing diverse molecular architectures.

Synthesis of Jaspine B Intermediate

A notable application of this compound is in the synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in the total synthesis of Jaspine B and its analogues. Jaspine B is a natural product with interesting biological and physicochemical properties.

The workflow for this application is visualized below.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocol.

References

An In-depth Technical Guide to 4-(tert-Butoxycarbonyl)benzaldehyde

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butoxycarbonyl)benzaldehyde, systematically named tert-butyl 4-formylphenyl carbonate , is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure uniquely combines a reactive aldehyde group with a phenol protected by a tert-butoxycarbonyl (Boc) group. This arrangement makes it a valuable intermediate and building block, particularly in the synthesis of complex molecules, pharmaceuticals, and chemical probes.

The Boc protecting group is renowned for its stability under a wide range of reaction conditions, yet it can be selectively removed under mild acidic conditions. This key feature allows for the sequential modification of the molecule. Chemists can first perform reactions at the aldehyde terminus (e.g., Wittig reactions, reductive aminations, condensations) while the phenolic hydroxyl is shielded. Subsequent deprotection reveals the hydroxyl group for further functionalization, such as etherification or esterification. This strategic utility is crucial in multi-step syntheses where managing reactive functional groups is paramount. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and applications.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 4-(tert-Butoxycarbonyl)benzaldehyde are summarized below. The compound is a white solid at room temperature, distinct from the structurally related but different liquid compound, 4-(tert-butoxy)benzaldehyde.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (4-formylphenyl) carbonate | [1] |

| CAS Number | 87188-50-9 | [2][3][4] |

| Molecular Formula | C₁₂H₁₄O₄ | [1][4] |

| Molecular Weight | 222.24 g/mol | [1][4] |

| Appearance | White to off-white solid | [2][5] |

| Melting Point | 71-74 °C | [2][3][6] |

| Boiling Point | 328.4 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.141 g/cm³ (Predicted) | [6] |

| Solubility | No data available; expected to be soluble in common organic solvents like DCM, THF, and EtOAc. | [3] |

| Storage | 2-8°C, under an inert atmosphere (e.g., nitrogen) | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and quality control of 4-(tert-Butoxycarbonyl)benzaldehyde. The key spectral features are detailed below.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 9.99 (s, 1H, -CHO), 7.91 (d, J=8.8 Hz, 2H, Ar-H ortho to CHO), 7.36 (d, J=8.4 Hz, 2H, Ar-H ortho to OCOO), 1.57 (s, 9H, -C(CH₃)₃) | [7] |

| ¹³C NMR | (101 MHz, CDCl₃) δ (ppm): 190.7 (CHO), 155.6 (Ar-C-O), 151.0 (O-C=O), 133.6 (Ar-C), 131.3 (Ar-CH), 121.9 (Ar-CH), 83.8 (O-C(CH₃)₃), 27.5 (C(CH₃)₃) | [7] |

| Infrared (IR) | Characteristic Absorptions (cm⁻¹): Expected peaks around 2850-2750 (aldehyde C-H stretch), 1760 (carbonate C=O stretch), 1700 (aldehyde C=O stretch), 1600 (aromatic C=C stretch), 1250-1150 (C-O stretch). |

Synthesis and Reactivity

Synthesis Pathway

4-(tert-Butoxycarbonyl)benzaldehyde is most commonly synthesized via the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde. The reaction typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

References

- 1. tert-Butyl 4-formylphenyl carbonate | C12H14O4 | CID 688201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL 4-FORMYLPHENYL CARBONATE CAS#: 87188-50-9 [amp.chemicalbook.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. repositorium.uminho.pt [repositorium.uminho.pt]

- 6. tert-butyl (4-formylphenyl) carbonate87188-50-9,Purity98%_Alfa Chemistry111 [molbase.com]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

An In-depth Technical Guide to the Molecular Structure and Properties of Tert-butyl 4-formylbenzoate

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of tert-butyl 4-formylbenzoate, a valuable research chemical and building block in organic synthesis. The document details its chemical structure, physical properties, and spectroscopic data, supported by experimental protocols.

Core Molecular Data and Properties

This compound is an aromatic compound containing both an aldehyde and a tert-butyl ester functional group. Its chemical and physical properties are summarized below.

Data Presentation: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2][] |

| Molecular Weight | 206.24 g/mol | [][4] |

| CAS Registry Number | 65874-27-3 | [5] |

| Appearance | White to orange to green powder/crystal | |

| Purity | >98.0% (GC) | |

| Melting Point | 52.0 to 56.0 °C | |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C=O | [1][] |

| InChI | InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-8H,1-3H3 | [1][] |

| Synonyms | 4-Formylbenzoic Acid tert-Butyl Ester, 4-(tert-Butoxycarbonyl)benzaldehyde |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the molecular structure of this compound. The following data has been reported.

Data Presentation: ¹H NMR Spectral Data

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atom arrangement in the molecule.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Aldehyde Proton (-CHO) | 10.10 | Singlet (s) | N/A | 1H |

| Aromatic Protons | 8.14 | Doublet (d) | 8.3 Hz | 2H |

| Aromatic Protons | 7.93 | Doublet (d) | 8.5 Hz | 2H |

| tert-Butyl Protons (-C(CH₃)₃) | 1.61 | Singlet (s) | N/A | 9H |

| Spectrum recorded in CDCl₃ on a 400 MHz instrument.[5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducibility in a research setting.

Synthesis of this compound [5]

This protocol outlines a method for synthesizing the target compound.

-

Reaction Setup: To a 250 mL round-bottom flask, sequentially add tert-butyl p-formylbenzoate (5.0 g, 33 mmol), di-tert-butyl dicarbonate (14.54 g, 66.6 mmol), 4-dimethylaminopyridine (0.814 g, 6.66 mmol), and tetrahydrofuran (100 mL).

-

Reaction Execution: Stir the reaction mixture at room temperature for 16 hours.

-

Workup: After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product. Add ethyl acetate (150 mL) to the residue.

-

Extraction: Wash the organic phase with a saturated sodium bicarbonate solution (25 mL) and water (25 mL). The aqueous phase should be back-extracted with ethyl acetate (2 x 100 mL).

-

Purification: Combine the organic phases, wash with saturated saline (50 mL), and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure.

-

Final Purification: Purify the resulting solid by flash column chromatography (eluent: petroleum ether to 10% ethyl acetate-petroleum ether gradient) to yield this compound as a white solid.

An alternative synthesis route involves the esterification of 4-formylbenzoic acid chloride with t-butanol.[6]

¹H NMR Spectroscopy Analysis [7]

This protocol describes a general procedure for acquiring a ¹H NMR spectrum.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: If not already present in the solvent, add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the prepared solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Use a standard one-pulse sequence. Set the spectral width to encompass all expected proton signals (e.g., 0-11 ppm). Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

Mandatory Visualization

The following diagrams illustrate key processes and relationships related to this compound.

Caption: Synthesis workflow for this compound.

Caption: Key proton environments in this compound.

References

- 1. PubChemLite - this compound (C12H14O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C12H14O3 | CID 2751588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-FORMYL-BENZOIC ACID MONO TERT-BUTYL ESTER | 65874-27-3 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl 4-formylbenzoate, a key building block in the development of various pharmaceutical compounds. The following sections detail established methodologies, present quantitative data in a structured format, and include detailed experimental protocols for reproducible synthesis.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two main strategies: the direct esterification of 4-formylbenzoic acid or its derivatives, and a two-step sequence involving the formation and subsequent oxidation of a benzylic alcohol precursor. Each approach offers distinct advantages and is suited for different laboratory settings and scales.

Pathway 1: Esterification of 4-Formylbenzoic Acid Derivatives

This is the most direct approach, starting from the readily available 4-formylbenzoic acid. The primary challenge lies in the sterically hindered nature of the tert-butyl group, which often necessitates specific coupling agents or activation of the carboxylic acid.

A robust and high-yielding method involves the conversion of 4-formylbenzoic acid to its more reactive acid chloride, followed by reaction with tert-butanol.

Experimental Workflow: From 4-Formylbenzoyl Chloride

Caption: Synthesis via acid chloride intermediate.

The Steglich esterification provides a milder alternative to the acid chloride route, avoiding the use of thionyl chloride. This method employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Logical Relationship: Steglich Esterification

Caption: Key components of the Steglich esterification.

Pathway 2: Oxidation of Tert-butyl 4-(hydroxymethyl)benzoate

This two-step pathway first involves the esterification of 4-(hydroxymethyl)benzoic acid with a tert-butylating agent, followed by the selective oxidation of the resulting benzylic alcohol to the desired aldehyde.

Experimental Workflow: Oxidation Pathway

Caption: Two-step synthesis via an alcohol intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods, allowing for easy comparison of their efficacy.

| Method | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 1a: Acid Chloride | 4-Formylbenzoic acid | SOCl₂, tert-Butanol, Pyridine | Dichloromethane | ~4 hours | 0 to RT | ~85 |

| 1b: Steglich Esterification | 4-Formylbenzoic acid | DCC, tert-Butanol, DMAP (cat.) | Dichloromethane | ~12 hours | 0 to RT | ~75-80 |

| 2: Oxidation | 4-(Hydroxymethyl)benzoic acid | 1. Boc₂O, DMAP2. PCC | 1. THF2. DCM | ~18 hours | RT | ~70 (overall) |

Detailed Experimental Protocols

Method 1a: Synthesis from 4-Formylbenzoyl Chloride

Step 1: Preparation of 4-Formylbenzoyl Chloride To a solution of 4-formylbenzoic acid (15.0 g, 100 mmol) in toluene (100 mL) is added thionyl chloride (14.3 g, 120 mmol) and a catalytic amount of N,N-dimethylformamide (0.2 mL). The mixture is heated to reflux for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield 4-formylbenzoyl chloride as a solid, which is used in the next step without further purification.

Step 2: Esterification with tert-Butanol The crude 4-formylbenzoyl chloride is dissolved in anhydrous dichloromethane (150 mL) and the solution is cooled to 0 °C in an ice bath. A solution of tert-butanol (9.3 g, 125 mmol) and pyridine (9.5 g, 120 mmol) in dichloromethane (50 mL) is added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the addition of water (100 mL). The organic layer is separated, washed with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL). The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to afford this compound as a white solid.

Method 1b: Steglich Esterification

To a solution of 4-formylbenzoic acid (7.5 g, 50 mmol), tert-butanol (5.6 g, 75 mmol), and 4-dimethylaminopyridine (0.61 g, 5 mmol) in anhydrous dichloromethane (100 mL) at 0 °C is added N,N'-dicyclohexylcarbodiimide (11.3 g, 55 mmol) in one portion. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The precipitated dicyclohexylurea is removed by filtration. The filtrate is washed with 0.5 M citric acid solution (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to give this compound.

Method 2: Oxidation of Tert-butyl 4-(hydroxymethyl)benzoate

Step 1: Synthesis of Tert-butyl 4-(hydroxymethyl)benzoate To a solution of 4-(hydroxymethyl)benzoic acid (8.4 g, 50 mmol) in tetrahydrofuran (100 mL) is added di-tert-butyl dicarbonate (13.1 g, 60 mmol) and 4-dimethylaminopyridine (0.61 g, 5 mmol). The mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield tert-butyl 4-(hydroxymethyl)benzoate.

Step 2: Oxidation to this compound To a solution of tert-butyl 4-(hydroxymethyl)benzoate (10.4 g, 50 mmol) in dichloromethane (200 mL) is added pyridinium chlorochromate (PCC) (16.2 g, 75 mmol) adsorbed on silica gel. The mixture is stirred at room temperature for 2 hours. The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to afford this compound.

An In-depth Technical Guide to the Spectral Data of Tert-butyl 4-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tert-butyl 4-formylbenzoate, a valuable building block in organic synthesis and pharmaceutical research. Due to the limited availability of directly published experimental spectra for this compound, this document presents a combination of predicted data and experimental data from closely related analogs, namely methyl 4-formylbenzoate and 4-formylbenzoic acid. These analogs provide a strong basis for the interpretation of the expected spectral characteristics of the target molecule.

Molecular Structure

IUPAC Name: this compound Synonyms: 4-Formylbenzoic Acid tert-Butyl Ester, 4-(tert-Butoxycarbonyl)benzaldehyde[1] CAS Number: 65874-27-3[1][2] Molecular Formula: C12H14O3[2][3] Molecular Weight: 206.24 g/mol [2]

Spectral Data Summary

The following tables summarize the expected and observed spectral data for this compound and its analogs.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show four distinct signals. The data for the highly analogous methyl 4-formylbenzoate is provided for comparison.

Table 1: ¹H NMR Data of Methyl 4-formylbenzoate in CDCl₃

| Signal | Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| 1 | Aldehyde Proton (-CHO) | 10.15 | Singlet (s) | N/A | 1H |

| 2 | Aromatic Protons (Ha) | 8.37 | Doublet (d) | 8.2 | 2H |

| 3 | Aromatic Protons (Hb) | 8.03 | Doublet (d) | 8.7 | 2H |

| 4 | Methyl Protons (-OCH₃) | 3.97 | Singlet (s) | N/A | 3H |

Note: For this compound, the singlet for the methyl protons at ~3.97 ppm would be replaced by a singlet for the tert-butyl protons, expected to appear further upfield, around 1.6 ppm, with an integration of 9H.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts for this compound are inferred from data available for 4-formylbenzoic acid.

Table 2: ¹³C NMR Data of 4-Formylbenzoic Acid in DMSO-d₆

| Assignment | Chemical Shift (δ) ppm |

| Aldehyde Carbonyl (-CHO) | ~193 |

| Ester Carbonyl (-COO-) | ~166 |

| Aromatic C (quaternary, attached to -CHO) | ~139 |

| Aromatic C (quaternary, attached to -COO-) | ~135 |

| Aromatic CH (ortho to -CHO) | ~130 |

| Aromatic CH (ortho to -COO-) | ~130 |

| tert-Butyl Quaternary Carbon | ~82 |

| tert-Butyl Methyl Carbons | ~28 |

Note: The chemical shifts for the aromatic carbons in this compound are expected to be similar to those in 4-formylbenzoic acid. The key differences will be the presence of the quaternary and methyl carbon signals of the tert-butyl group.

Infrared (IR) Spectral Data

The IR spectrum is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are predicted based on the functional groups present and data from related compounds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2970 | C-H | Alkyl stretch (tert-butyl) |

| ~2820, ~2720 | C-H | Aldehyde C-H stretch (Fermi doublets) |

| ~1715 | C=O | Ester carbonyl stretch |

| ~1695 | C=O | Aldehyde carbonyl stretch |

| ~1600 | C=C | Aromatic C=C stretch |

| ~1280, ~1160 | C-O | Ester C-O stretch |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are available from PubChem.[3]

Table 4: Predicted Mass Spectrometry Data for this compound [3]

| Adduct | m/z |

| [M+H]⁺ | 207.10158 |

| [M+Na]⁺ | 229.08352 |

| [M-H]⁻ | 205.08702 |

| [M+NH₄]⁺ | 224.12812 |

| [M]⁺ | 206.09375 |

Experimental Protocols

Detailed experimental protocols for acquiring the spectral data are provided below.

¹H NMR Spectroscopy

This protocol is adapted from a standard procedure for a related compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the sample to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Use a standard one-pulse sequence to acquire the ¹H NMR spectrum.

-

Set the spectral width to encompass all expected proton signals (e.g., 0-11 ppm).

-

Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay to an appropriate value (e.g., 1-5 seconds).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and correct the baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the splitting patterns to determine multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is commonly used. Mix a small amount of this compound with dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The concentration should be low, typically in the range of µg/mL to ng/mL.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in either positive or negative ion mode.

-

For high-resolution mass spectrometry (HRMS), use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.

-

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectral data for the characterization of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

Commercial Availability and Synthetic Utility of Tert-butyl 4-formylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-formylbenzoate is a versatile bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a carboxylic acid protected as a tert-butyl ester and a reactive aldehyde group, makes it a valuable precursor for the synthesis of complex molecular architectures, including potent therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its role in the development of targeted therapies, with a focus on CDK9 and BTK inhibitors.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The purity and price can vary between vendors, and the compound is typically offered in quantities ranging from milligrams to hundreds of grams. Below is a summary of representative commercial sources.

| Supplier | Purity | Available Quantities | Price (USD) |

| TCI America[1] | >98.0% (GC) | 1g, 5g | €112.00 (1g), €359.00 (5g) |

| CookeChem[2] | 97% | 100mg | RMB 28.00 |

| Absolute Chiral[3] | 95% | 250mg | $180.00 |

| Fisher Scientific[4] | 98.0+% | Each | $370.95 |

| CP Lab Safety[5] | min 97% (GC) | 100g | $1,583.41 |

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the supplier's website for the most current information.

Synthetic Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of several clinically important small molecules. Its aldehyde functionality allows for the construction of heterocyclic ring systems, while the tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under specific conditions.

Synthesis of CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription and has emerged as a promising target in oncology.[6] The inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, making it a viable strategy for cancer therapy. This compound is a precursor for the synthesis of certain CDK9 inhibitors.

A general synthetic approach to a CDK9 inhibitor core using a derivative of this compound is depicted below. This workflow illustrates the utility of the formyl group in constructing the pyrimidine ring system central to the inhibitor's structure.

Caption: General workflow for the synthesis of a pyrimidine-based CDK9 inhibitor.

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to the release of paused Pol II and promoting transcriptional elongation of target genes, including those encoding anti-apoptotic proteins like Mcl-1.[7][8]

Caption: Simplified CDK9 signaling pathway in transcriptional regulation.

Synthesis of Ibrutinib

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[9][10] It is approved for the treatment of various B-cell malignancies. While specific patents for Ibrutinib synthesis may not directly start from this compound, analogous structures are employed, and the chemistry is highly relevant. A related compound, tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, is a key intermediate in the synthesis of Ibrutinib.[11]

The following is a representative, multi-step protocol illustrating the type of transformations involved in the synthesis of Ibrutinib, for which a precursor like this compound could be adapted.

Step 1: Reductive Amination. A solution of a suitable formyl-containing precursor (1.0 eq) and a primary amine (1.1 eq) in dichloromethane is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portionwise, and the reaction mixture is stirred overnight. The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Step 2: Coupling Reaction. The product from Step 1 (1.0 eq) and a suitable coupling partner (e.g., a boronic acid or organotin reagent) (1.2 eq) are dissolved in a mixture of toluene, ethanol, and water. A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as sodium carbonate (2.0 eq), are added. The mixture is heated to reflux under an inert atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.

Step 3: Deprotection and Acrylamidation. The tert-butyl ester protecting group is removed by treating the product from Step 2 with trifluoroacetic acid in dichloromethane at room temperature for 2 hours. The solvent is removed in vacuo. The resulting amine is dissolved in tetrahydrofuran and treated with acryloyl chloride in the presence of a base like triethylamine at 0°C to yield the final product.

The B-cell receptor (BCR) signaling pathway is crucial for the proliferation and survival of B-cells. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a central role. Ibrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and blockade of downstream signaling.[12][13][14]

Caption: Simplified B-cell receptor (BCR) signaling pathway and the action of Ibrutinib.

Conclusion

This compound is a commercially accessible and highly valuable synthetic intermediate for the construction of complex, biologically active molecules. Its utility is particularly evident in the synthesis of targeted cancer therapeutics such as CDK9 and BTK inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this area. The continued exploration of the synthetic potential of this and related building blocks will undoubtedly contribute to the discovery of novel and improved therapeutic agents.

References

- 1. This compound | 65874-27-3 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound , 97% , 65874-27-3 - CookeChem [cookechem.com]

- 3. Absolute Chiral [absolutechiral.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. calpaclab.com [calpaclab.com]

- 6. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. targetedonc.com [targetedonc.com]

- 10. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ibrutinib - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of 4-(tert-Butoxycarbonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(tert-butoxycarbonyl)benzaldehyde (also known as 4-formylphenyl tert-butyl carbonate), a key intermediate in pharmaceutical and fine chemical synthesis. The following sections detail the compound's properties, associated hazards, safe handling procedures, emergency protocols, and representative experimental applications.

Chemical and Physical Properties

4-(tert-Butoxycarbonyl)benzaldehyde is a colorless to light yellow liquid with a characteristic aromatic odor. Its key physical and chemical properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| CAS Number | 57699-45-3 | [1][2][4] |

| EC Number | 260-909-5 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Density | 1.023 g/mL at 20°C | [1][2][3][4] |

| Boiling Point | 130°C at 33 hPa | [5] |

| Refractive Index | n20/D 1.534 | [1][2] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [1][3] |

| Flash Point | 101°C (213.80°F) | [6] |

Hazard Identification and Safety Precautions

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Irritation | 2 | H315: Causes skin irritation.[2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[5] |

| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory system) | H335: May cause respiratory irritation.[2] |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[5] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life.[5] |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6][7]

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If vapors or aerosols are generated, a respirator with an appropriate filter (e.g., type ABEK) may be necessary.[2][6]

Handling, Storage, and Disposal

Proper procedures for handling, storage, and disposal are crucial for maintaining a safe laboratory environment.

-

Handling: Handle in a well-ventilated place, such as a fume hood.[8] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8] Avoid breathing dust, vapor, mist, or gas.[6]

-

Storage: Keep the container tightly closed and store in a cool, dry, and dark place.[8] Store away from incompatible materials such as oxidizing agents.[8] Some sources recommend storing under an inert atmosphere (e.g., nitrogen).[6]

-

Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[8] Do not allow the product to enter drains or the environment.[8]

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response measures.

| Emergency Situation | Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8] If you feel unwell, get medical advice/attention.[8] |

| Skin Contact | Remove/Take off immediately all contaminated clothing.[8] Rinse skin with water/shower.[5][9] If skin irritation or rash occurs, get medical advice/attention.[5] |

| Eye Contact | Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do.[8] Continue rinsing.[8] If eye irritation persists, get medical advice/attention.[8] |

| Ingestion | Rinse mouth.[8] If you feel unwell, get medical advice/attention.[8] |

| Spill/Leak | Use personal protective equipment.[8] Keep people away from and upwind of the spill/leak.[8] Prevent the product from entering drains.[8] For liquid spills, absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[6] For solid spills, sweep dust to collect it into an airtight container, taking care not to disperse it.[8] |

| Fire | Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[8] Wear self-contained breathing apparatus if necessary.[6] |

Experimental Protocols

4-(tert-Butoxycarbonyl)benzaldehyde is a versatile intermediate in organic synthesis, commonly used in reactions such as reductive amination and the Wittig reaction. The following are representative, generalized protocols for these transformations.

Representative Protocol: Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[10]

Reaction Scheme:

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(tert-butoxycarbonyl)benzaldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane).

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the solution.

-

Imine Formation: Stir the mixture at room temperature for a period sufficient to allow for the formation of the intermediate imine or enamine. This can range from 30 minutes to several hours and can be monitored by techniques such as TLC or GC-MS.

-

Reduction: Once imine formation is complete or has reached equilibrium, add a suitable reducing agent. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[11][12] The choice of reducing agent may depend on the pH stability of the reactants.

-

Workup: After the reaction is complete (as determined by TLC or other analytical methods), quench the reaction by the slow addition of water or a dilute acidic or basic solution, depending on the reaction conditions.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Representative Protocol: Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[6]

Reaction Scheme:

Methodology:

-

Ylide Preparation (if not commercially available):

-

Suspend the corresponding phosphonium salt in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath (0°C).

-

Slowly add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to generate the ylide. The formation of the ylide is often indicated by a color change.

-

-

Reaction with Aldehyde:

-

In a separate flask, dissolve 4-(tert-butoxycarbonyl)benzaldehyde in an anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere.

-

Slowly add the prepared ylide solution to the aldehyde solution at a controlled temperature (often 0°C or room temperature).

-

-

Reaction Monitoring and Workup:

-

Allow the reaction to stir for a specified time, monitoring its progress by TLC.

-

Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride.

-

-

Extraction and Purification:

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.

-

Purify the desired alkene product by column chromatography or recrystallization to remove the triphenylphosphine oxide.[5]

-

Visualized Workflows and Pathways

General Laboratory Handling Workflow

Caption: General workflow for handling 4-(tert-butoxycarbonyl)benzaldehyde.

Emergency Response Decision Tree

Caption: Decision tree for first aid response to exposure.

Representative Wittig Reaction Pathway

Caption: Simplified reaction pathway for the Wittig olefination.

References

- 1. pure.korea.ac.kr [pure.korea.ac.kr]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 4. EP0025883A1 - Electrochemical process for the preparation of 4-tert.-butoxy-benzaldehyde-dialkylacetals, their use and 4-tert.-butoxy-benzaldehyde-dimethylacetal - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Page loading... [guidechem.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. community.wvu.edu [community.wvu.edu]

- 10. organicreactions.org [organicreactions.org]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Purity analysis of Tert-butyl 4-formylbenzoate

An In-depth Technical Guide to the Purity Analysis of Tert-butyl 4-formylbenzoate

Introduction

This compound (also known as 4-(tert-Butoxycarbonyl)benzaldehyde) is a bifunctional organic compound that serves as a critical building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure incorporates both an aldehyde and a tert-butyl ester, providing versatile handles for synthetic transformations. Given its role in multi-step syntheses, particularly in drug development, ensuring the high purity of this intermediate is paramount for achieving desired reaction outcomes, optimizing yields, and guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical protocols for quality control and characterization. This document details established techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with experimental protocols and data interpretation guidelines.

Physicochemical Properties and Specifications

A summary of the key properties and typical purity specifications for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 65874-27-3 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2][3] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Purity (by GC) | ≥97-98% | [1] |

Core Analytical Techniques for Purity Determination

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages for identifying and quantifying the main component and potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound. A reversed-phase method is typically employed.

Experimental Protocol: HPLC

The following protocol is a standard reversed-phase HPLC method adaptable for the purity analysis of this compound, based on methodologies for structurally similar compounds.[4][5]

-

Instrumentation:

-

HPLC system equipped with a UV detector.

-

C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

-

Reagents and Solvents:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (optional, for improved peak shape).

-

This compound sample.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of the mobile phase to achieve a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

-

Data Analysis:

-

The purity is calculated using the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all observed peaks in the chromatogram.

-

Gas Chromatography (GC)

GC is an effective method for analyzing volatile and thermally stable compounds. Since this compound has a suitable volatility, GC is frequently cited by suppliers as the primary technique for purity assessment.[1]

Experimental Protocol: GC-MS

This protocol describes a GC-Mass Spectrometry (MS) method for the purity analysis of this compound, providing both quantification and structural confirmation of impurities.[5][6]

-

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

-

Capillary column (e.g., DB-5, HP-5MS, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

-

Reagents and Solvents:

-

Dichloromethane or Ethyl Acetate (GC grade).

-

Helium (carrier gas, 99.999% purity).

-

This compound sample.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| MS (if used) | Scan range 40-400 m/z, Electron Ionization (EI) at 70 eV |

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of the sample in dichloromethane or ethyl acetate.

-

Ensure the sample is fully dissolved before injection.

-

-

Data Analysis:

-

For GC-FID, purity is determined by the area percent method, similar to HPLC.

-

For GC-MS, the total ion chromatogram (TIC) is used for area percent calculation, and the mass spectrum of each peak is used to identify the main component and any impurities by comparing fragmentation patterns with spectral libraries.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical technique that provides detailed structural information and can be used for quantitative analysis (qNMR). Both ¹H and ¹³C NMR are invaluable for confirming the structure of this compound and identifying impurities.

Experimental Protocol: ¹H NMR

-

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).[7]

-

-

Reagents and Solvents:

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already in the solvent.

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition and Analysis:

-

Acquire the ¹H NMR spectrum using a standard one-pulse sequence.

-

Integrate all signals and assign them to the corresponding protons in the molecule. Purity can be estimated by comparing the integration of signals from the main compound to those of any impurity signals.

-

¹H NMR Spectral Data (Predicted)

The expected ¹H NMR spectral data in CDCl₃ is summarized below.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aldehyde Proton (-CHO) | ~10.1 | Singlet (s) | 1H |

| Aromatic Protons (adjacent to -CHO) | ~7.9-8.0 | Doublet (d) | 2H |

| Aromatic Protons (adjacent to -COOtBu) | ~8.1-8.2 | Doublet (d) | 2H |

| tert-Butyl Protons (-C(CH₃)₃) | ~1.6 | Singlet (s) | 9H |

¹³C NMR Spectral Data (Predicted)

The expected ¹³C NMR spectral data in CDCl₃ is summarized below, based on analysis of similar structures.[8][9]

| Signal Assignment | Chemical Shift (δ) ppm |

| Aldehyde Carbonyl (-C HO) | ~192 |

| Ester Carbonyl (-C OOtBu) | ~165 |

| Aromatic C (quaternary, attached to -CHO) | ~139 |

| Aromatic C (quaternary, attached to -COOtBu) | ~135 |

| Aromatic CH (adjacent to -CHO) | ~130 |

| Aromatic CH (adjacent to -COOtBu) | ~129 |

| tert-Butyl Quaternary Carbon (-C (CH₃)₃) | ~82 |

| tert-Butyl Methyl Carbons (-C(C H₃)₃) | ~28 |

Potential Impurities

Understanding the synthetic route of this compound is key to predicting potential impurities. A common synthesis involves the tert-butylation of 4-formylbenzoic acid. Therefore, the most likely process-related impurities include:

-

4-Formylbenzoic Acid: The unreacted starting material. This is significantly more polar and can be detected by HPLC or by the presence of a broad carboxylic acid proton signal in the ¹H NMR spectrum.

-

Di-tert-butyl Ether: A potential byproduct from the esterification reaction.

-

Residual Solvents: Solvents used during the reaction and purification steps.

Visualization of Workflows and Pathways

General Purity Analysis Workflow

The logical flow for the comprehensive purity analysis of a sample of this compound is depicted below.

Caption: A general experimental workflow for the purity analysis of this compound.

Representative Synthetic Pathway

The diagram below illustrates a common synthetic route to this compound, highlighting the origin of a key potential impurity.

Caption: A representative synthesis of this compound via esterification.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C12H14O3 | CID 2751588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C12H14O3) [pubchemlite.lcsb.uni.lu]

- 4. Methyl 4-formylbenzoate | SIELC Technologies [sielc.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Formylbenzoic acid(619-66-9) 13C NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Tert-butyl 4-formylbenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds. The reagent tert-butyl 4-formylbenzoate and its synthetic precursors, such as tert-butyl 4-bromobenzoate, are exceptionally useful building blocks in this context, especially in medicinal chemistry and materials science.

The key advantage of this reagent lies in its bifunctional nature. It possesses two distinct and orthogonally reactive functional groups: an aldehyde and a tert-butyl protected carboxylic acid. The Suzuki coupling allows for the construction of a central biaryl core, while leaving the aldehyde group available for subsequent transformations (e.g., reductive amination, Wittig reactions, or further cross-couplings) and the protected carboxylate ready for eventual deprotection to reveal the carboxylic acid. This sequential reactivity is invaluable for the synthesis of complex molecules, including active pharmaceutical ingredients and functional materials.

The success of the Suzuki coupling depends on several factors, including the choice of catalyst, ligand, base, and solvent.

-

Catalyst: Palladium complexes are the catalysts of choice. Common sources include palladium(II) acetate (Pd(OAc)₂) and pre-catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which are reduced in situ to the active Pd(0) species. Air-stable Pd(II) pre-catalysts are often preferred for their ease of handling.

-

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction efficiency. For coupling an aryl bromide like tert-butyl 4-bromobenzoate, ligands such as dppf are highly effective.

-

Base: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence reaction rate and prevent side reactions like protodeboronation.

-

Solvent: The reaction is typically performed in aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often with the addition of water to aid in dissolving the inorganic base.

By carefully selecting these components, this compound analogues can be efficiently coupled to various aryl and heteroaryl boronic acids, providing a versatile platform for library synthesis and lead optimization in drug discovery.

Reaction Scheme & Mechanism

Below are diagrams illustrating the general reaction scheme for synthesizing the target biaryl compound and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Application Notes: The Use of Tert-butyl 4-formylbenzoate in Solid-Phase Peptide Synthesis

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the creation of custom peptides for a vast array of applications in research and drug development.[1] A key aspect of modern peptide science is the ability to introduce specific chemical modifications to alter a peptide's structure, stability, and function. Tert-butyl 4-formylbenzoate is a versatile bifunctional molecule that can be utilized in SPPS to introduce a protected carboxylated phenyl group onto a peptide.

This modification can serve several purposes:

-

Introduction of a Rigid Linker: The benzene ring provides a rigid spacer that can be used to control the conformation of the peptide or the distance to a conjugated molecule.

-

Altering Physicochemical Properties: The addition of the benzoate moiety can modulate the hydrophobicity and aromatic interactions of the peptide, potentially influencing its binding affinity and pharmacokinetic properties.

-

A Handle for Further Conjugation: The tert-butyl ester serves as a protecting group for a carboxylic acid. Following cleavage from the resin, this group can be removed under acidic conditions to reveal a carboxylic acid, which can then be used for subsequent conjugation to other molecules, such as fluorescent dyes, polymers like PEG, or cytotoxic drugs.

The primary method for incorporating this compound onto a solid-phase-bound peptide is through reductive amination of the N-terminal amine or a side-chain amine (e.g., lysine).[2][3] This reaction forms a stable secondary amine linkage between the peptide and the benzoate moiety.

Experimental Workflow

The overall workflow for the modification of a resin-bound peptide with this compound via reductive amination is depicted below. The process begins with a fully synthesized and protected peptide on a solid support, followed by the on-resin reductive amination, and concludes with cleavage, deprotection, and purification of the final modified peptide.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Tert-butyl 4-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-formylbenzoate is a versatile aromatic aldehyde that serves as a key starting material for the synthesis of a variety of heterocyclic compounds. Its sterically hindered tert-butyl ester group and reactive aldehyde functionality make it an ideal building block in multicomponent reactions (MCRs). This document provides detailed application notes and experimental protocols for the synthesis of two major classes of pharmacologically relevant heterocycles: 1,4-dihydropyridines (DHPs) via the Hantzsch synthesis and 3,4-dihydropyrimidinones (DHPMs) via the Biginelli reaction. These protocols are designed to be adaptable for research and development in medicinal chemistry and drug discovery.

Introduction to Multicomponent Reactions (MCRs)

Multicomponent reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis.[1][2] These reactions are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.[3] this compound is an excellent substrate for MCRs due to its aldehyde group, which readily participates in condensation reactions. The two primary MCRs detailed here are the Hantzsch pyridine synthesis and the Biginelli reaction.

-

Hantzsch Pyridine Synthesis : This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia to form 1,4-dihydropyridine derivatives.[4][5] These compounds are notable for their application as calcium channel blockers.[6]

-

Biginelli Reaction : This is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones.[7][8] DHPMs exhibit a wide range of biological activities, including antiviral, antitumor, and antihypertensive properties.[9][10]

Synthesis of 1,4-Dihydropyridine Derivatives via Hantzsch Reaction

The Hantzsch reaction provides a straightforward route to 1,4-dihydropyridine scaffolds. Using this compound, a DHP with a p-(tert-butoxycarbonyl)phenyl substituent at the 4-position can be synthesized. This product can be a valuable intermediate for further functionalization.

General Reaction Scheme:

Caption: General scheme for the Hantzsch synthesis of a 1,4-dihydropyridine derivative.

Experimental Protocol

This protocol is adapted from established Hantzsch synthesis procedures.[1][11]

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating mantle

Procedure:

-

In a 100 mL round-bottom flask, combine this compound (10 mmol, 2.06 g), ethyl acetoacetate (20 mmol, 2.60 g, 2.53 mL), and ammonium acetate (12 mmol, 0.92 g).

-

Add absolute ethanol (30 mL) to the flask.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) with stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative as a yellow crystalline solid.

Data Presentation

| Reactant | Molar Ratio | Catalyst | Solvent | Time (h) | Temp. (°C) | Typical Yield (%) |

| This compound | 1 | (Self-catalyzed) | Ethanol | 4-6 | Reflux | 85-95 |

| Ethyl Acetoacetate | 2 | |||||

| Ammonium Acetate | 1.2 |

Note: Yields are estimated based on typical Hantzsch reactions with aromatic aldehydes.[5]

Synthesis of Dihydropyrimidinone (DHPM) Derivatives via Biginelli Reaction

The Biginelli reaction is a highly efficient one-pot synthesis for DHPMs, which are valuable scaffolds in medicinal chemistry.

General Reaction Scheme:

Caption: General scheme for the Biginelli synthesis of a dihydropyrimidinone derivative.

Experimental Protocol

This protocol is based on general and optimized Biginelli reaction conditions.[10][12]

Materials:

-

This compound

-

Ethyl acetoacetate

-

Urea

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

-

Ethanol (95%)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating mantle

Procedure:

-

In a 50 mL round-bottom flask, add this compound (10 mmol, 2.06 g), ethyl acetoacetate (10 mmol, 1.30 g, 1.27 mL), and urea (15 mmol, 0.90 g).

-

Add 20 mL of 95% ethanol to the flask and stir to dissolve the reactants.

-

Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring for 2-4 hours. The product may begin to precipitate during the reaction.

-

Monitor the reaction completion by TLC.

-

After the reaction is complete, cool the flask in an ice bath for 30 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from hot ethanol to yield the pure dihydropyrimidinone.

Data Presentation

| Reactant | Molar Ratio | Catalyst | Solvent | Time (h) | Temp. (°C) | Typical Yield (%) |

| This compound | 1 | H₂SO₄ (catalytic) | Ethanol | 2-4 | 80 | 80-90 |

| Ethyl Acetoacetate | 1 | |||||

| Urea | 1.5 |

Note: Yields are estimated based on typical Biginelli reactions with aromatic aldehydes under acidic catalysis.[12]

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of heterocyclic compounds from this compound.

Caption: A generalized workflow for the synthesis and purification of heterocyclic compounds.

Conclusion

This compound is a highly effective substrate for the synthesis of 1,4-dihydropyridines and 3,4-dihydropyrimidinones through the Hantzsch and Biginelli multicomponent reactions, respectively. The protocols provided herein offer robust and high-yielding methods for accessing these important heterocyclic scaffolds. These methods are amenable to library synthesis for drug discovery programs and can be scaled for further chemical development. The resulting products, featuring the versatile tert-butoxycarbonylphenyl group, are primed for subsequent synthetic transformations, making them valuable intermediates for medicinal chemistry and materials science.

References

- 1. ijcrt.org [ijcrt.org]

- 2. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. d-nb.info [d-nb.info]

- 10. jocpr.com [jocpr.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]

Application Notes and Protocols: Tert-butyl 4-formylbenzoate in Protecting Group Strategy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic use of tert-butyl 4-formylbenzoate as a versatile bifunctional protecting group in organic synthesis. This reagent is particularly valuable in multi-step syntheses, such as peptide and complex molecule synthesis, where orthogonal protection strategies are paramount.

Introduction

This compound incorporates two key functional groups: a formyl group, which can be used to protect primary and secondary amines via reductive amination, and a tert-butyl ester, which serves as a protecting group for the carboxylic acid. The tert-butyl ester is stable under a wide range of conditions but can be selectively cleaved under acidic conditions. This orthogonality allows for the selective deprotection of other functional groups in the molecule without affecting the tert-butyl ester, and vice-versa.

The general strategy involves the reductive amination of a primary or secondary amine with the aldehyde functionality of this compound. This reaction forms a secondary or tertiary amine, respectively, effectively protecting the initial amine as a 4-(tert-butoxycarbonyl)benzyl group. This newly formed protecting group is stable to a variety of reaction conditions, yet the tert-butyl ester can be selectively removed with acid to unmask a carboxylic acid, which can then be used for further synthetic transformations.

Key Applications

-

Orthogonal Protection of Amines and Carboxylic Acids: The primary application of this compound is in the orthogonal protection of amines and carboxylic acids. An amino acid, for example, can be protected at its N-terminus via reductive amination, while its C-terminus is simultaneously protected as a tert-butyl ester. This strategy is highly valuable in peptide synthesis.

-

Linker in Solid-Phase Synthesis: The carboxylic acid functionality, unmasked after deprotection of the tert-butyl ester, can be used to attach the protected molecule to a solid support, making this compound a useful linker in solid-phase synthesis.

-

Introduction of a Stable Benzyl-type Protecting Group: The 4-(tert-butoxycarbonyl)benzyl group introduced is a stable, benzyl-type protecting group for amines, offering an alternative to traditional benzyl groups.

Data Presentation

Table 1: Reaction Conditions for the Protection of Glycine Methyl Ester

| Step | Reagent 1 | Reagent 2 | Solvent | Reducing Agent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1. Reductive Amination | This compound | Glycine methyl ester hydrochloride | Methanol | Sodium cyanoborohydride | 12 | Room Temp. | 85-95 |

Table 2: Conditions for Orthogonal Deprotection

| Protecting Group to be Removed | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Other Protecting Groups Stable |

| Tert-butyl ester | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 1-2 | Room Temp. | Fmoc, Cbz, Benzyl ethers |

| Fmoc | 20% Piperidine | Dimethylformamide (DMF) | 0.5 | Room Temp. | Tert-butyl ester, Cbz, Benzyl ethers |

Experimental Protocols

Protocol 1: Protection of an Amino Acid (Glycine Methyl Ester) via Reductive Amination

This protocol describes the protection of the primary amine of glycine methyl ester using this compound.

Materials:

-

This compound

-

Glycine methyl ester hydrochloride

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of glycine methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

-

Add this compound (1.0 eq) to the solution.

-

Slowly add sodium cyanoborohydride (1.2 eq) in portions over 15 minutes.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired protected amino ester.

Protocol 2: Selective Deprotection of the Tert-butyl Ester

This protocol describes the selective removal of the tert-butyl ester protecting group to reveal the carboxylic acid.

Materials:

-

Protected amino ester from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the protected amino ester (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA.

-

The resulting carboxylic acid can be used in the next step without further purification.

Mandatory Visualization

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Tert-butyl 4-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Horner-Wadsworth-Emmons (HWE) reaction with tert-butyl 4-formylbenzoate. This reaction is a powerful tool for the stereoselective synthesis of alkenes, which are crucial intermediates in the development of novel therapeutics and functional materials. The protocols and data presented herein are designed to facilitate the successful implementation and optimization of this important transformation.

The Horner-Wadsworth-Emmons reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene.[1] A key advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed during aqueous workup.[1][2] Furthermore, the reaction typically exhibits high E-selectivity, affording the trans-alkene as the major product.[1][2][3]

Reaction Principle

The reaction commences with the deprotonation of the phosphonate ester at the α-carbon by a suitable base, forming a nucleophilic phosphonate carbanion.[3] This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of this compound. The resulting tetrahedral intermediate subsequently eliminates a dialkyl phosphate salt to furnish the desired alkene.[3] The stereochemical outcome is influenced by the reaction conditions, with the thermodynamically more stable (E)-isomer generally being the predominant product.[1][3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions for the Horner-Wadsworth-Emmons reaction of aromatic aldehydes, which can be adapted for this compound.

Table 1: Screening of Bases for the Reaction of an Aromatic Aldehyde with Triethyl Phosphonoacetate

| Entry | Aldehyde | Phosphonate | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | Triethyl phosphonoacetate | NaH (1.1) | THF | 25 | 2 | 95 | >99:1 |

| 2 | Benzaldehyde | Triethyl phosphonoacetate | DBU (1.5) | Acetonitrile | 25 | 4 | 92 | >99:1 |

| 3 | Benzaldehyde | Triethyl phosphonoacetate | K₂CO₃ (2.0) | DMF | 80 | 6 | 88 | >99:1 |

| 4 | p-Nitrobenzaldehyde | Triethyl phosphonoacetate | NaH (1.1) | THF | 25 | 3 | 90 | >99:1 |